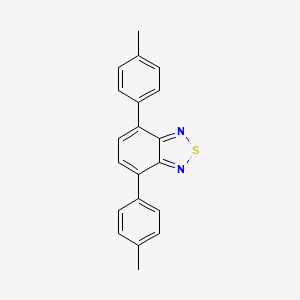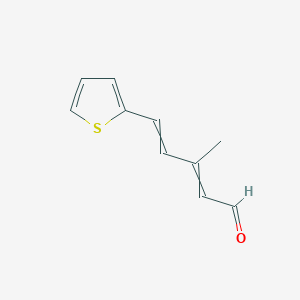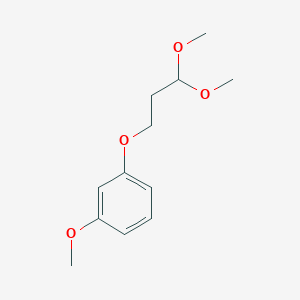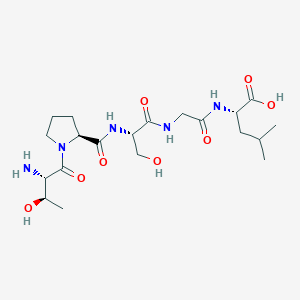
L-Threonyl-L-prolyl-L-serylglycyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonyl-L-prolyl-L-serylglycyl-L-leucine: is a peptide composed of five amino acids: L-threonine, L-proline, L-serine, glycine, and L-leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
化学反应分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Threonyl-L-prolyl-L-serylglycyl-L-leucine does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
科学研究应用
Chemistry: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine can be used as a model peptide in studies of peptide synthesis, structure, and function. It can also serve as a substrate in enzymatic assays to study protease activity.
Biology: In biological research, this peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms.
Medicine: Peptides like this compound have potential therapeutic applications, including as drug delivery agents, antimicrobial agents, and in cancer therapy.
Industry: In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as catalysts in chemical reactions.
作用机制
The mechanism of action of L-Threonyl-L-prolyl-L-serylglycyl-L-leucine depends on its specific biological activity, which can vary based on its sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
相似化合物的比较
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Seryl-L-prolyl-L-seryl-L-threonyl-L-seryl-N5-(diaminomethylene)-L-ornithyl-L-threonyl-L-prolyl-L-leucyl-L-leucine
- L-Prolyl-L-serylglycyl-L-threonyl-L-serine
Uniqueness: L-Threonyl-L-prolyl-L-serylglycyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic (L-threonine, L-serine) and hydrophobic (L-proline, L-leucine) residues can influence its solubility, stability, and interactions with other molecules.
属性
CAS 编号 |
666829-07-8 |
|---|---|
分子式 |
C20H35N5O8 |
分子量 |
473.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H35N5O8/c1-10(2)7-12(20(32)33)23-15(28)8-22-17(29)13(9-26)24-18(30)14-5-4-6-25(14)19(31)16(21)11(3)27/h10-14,16,26-27H,4-9,21H2,1-3H3,(H,22,29)(H,23,28)(H,24,30)(H,32,33)/t11-,12+,13+,14+,16+/m1/s1 |
InChI 键 |
HKUVMMCPGFLQQL-BLDNINTCSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-[(prop-2-en-1-yl)tellanyl]prop-2-enoate](/img/structure/B12549231.png)
![6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline](/img/structure/B12549240.png)


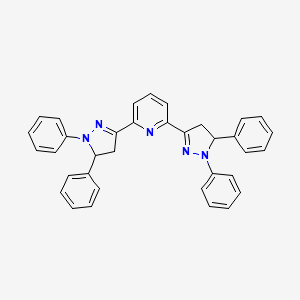
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
